
E3 ligase Ligand 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand 14 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This compound is part of the E3 ubiquitin ligase family, which catalyzes the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome . This compound is particularly significant in the field of targeted protein degradation, where it is used to design proteolysis-targeting chimeras (PROTACs) for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the nucleophilic aromatic substitution of a precursor compound with primary or secondary amines at elevated temperatures (130°C), resulting in high yields of the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of E3 ligase Ligand 14 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
E3 ligase Ligand 14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines .
科学研究应用
E3 ligase Ligand 14 has a wide range of scientific research applications, including:
作用机制
E3 ligase Ligand 14 exerts its effects by binding to specific E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the recognition of structural motifs in the target protein, binding of the substrate protein, and catalysis of the formation of an amide isopeptide linkage between the ubiquitin molecule and the lysine residue of the target protein . The ubiquitinated proteins are then recognized and degraded by the proteasome, regulating protein levels and cellular functions .
相似化合物的比较
E3 ligase Ligand 14 can be compared with other similar compounds, such as:
Nutlin: Binds to MDM2 and disrupts MDM2-p53 interaction.
Thalidomide: Used in the design of PROTACs targeting CDK4/6.
Von Hippel-Lindau (VHL) Ligands: Employed in PROTACs for targeted protein degradation.
This compound is unique in its ability to selectively bind to specific E3 ligases and facilitate targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C38H52N4O7 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S,4S)-4-(3-hydroxyphenoxy)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44)/t24-,29-,31+,32-,33-/m0/s1 |
InChI 键 |
ZAGJVXJUYODMFQ-QEXUPYAZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
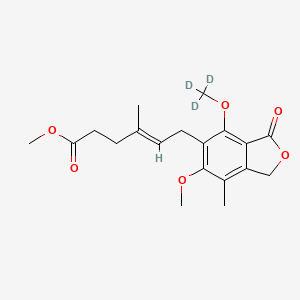
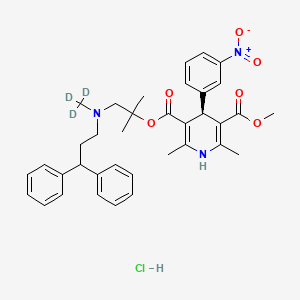
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
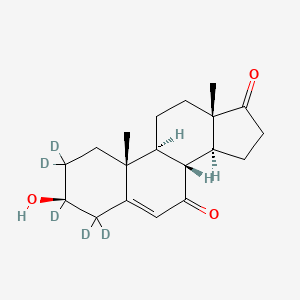
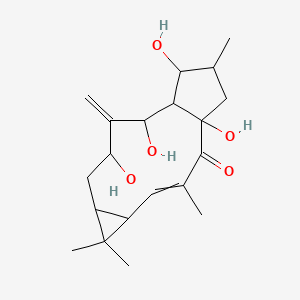
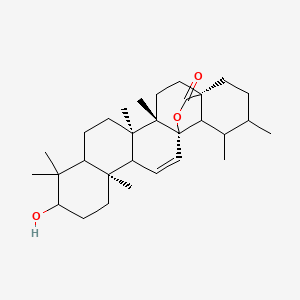
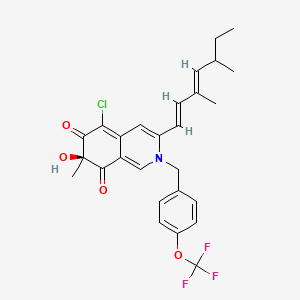
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

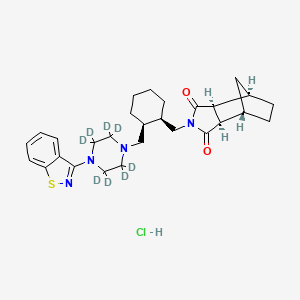
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
